5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO3/c15-12-6-5-11(22-12)13(21)19-7-10(20)8-1-3-9(4-2-8)14(16,17)18/h1-6,10,20H,7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNVPBWYCDDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC=C(O2)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
The mode of action of the compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on.
Biochemical Pathways
The compound affects the biochemical pathways involving the reverse transcriptase enzyme. The -CF3 group in the compound lowers the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This interaction affects the pathway of reverse transcriptase enzyme inhibition.
Result of Action
The compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This results in molecular and cellular effects that inhibit the action of the reverse transcriptase enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the amide side chain. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Lipophilicity vs.
Electron-Withdrawing Effects : The 4-nitrophenyl analog () introduces strong electron-withdrawing properties, which may alter reactivity and binding affinity compared to the CF₃ group .
Biological Targeting : Derivatives with piperazine or fluorophenyl substituents (e.g., ) demonstrate JNK inhibition, suggesting the target compound may share similar kinase-targeting capabilities .
Preparation Methods
Synthetic Routes and Methodologies
Bromination of Furan-2-Carboxylic Acid Derivatives
The bromination of the furan ring at the 5-position is a critical step. Two approaches dominate:
Direct Bromination Using N-Bromosuccinimide (NBS)
- Procedure : Furan-2-carboxylic acid is treated with NBS in tetrahydrofuran (THF) at −10°C under nitrogen. The reaction achieves 85–92% yield of 5-bromofuran-2-carboxylic acid.
- Mechanism : Electrophilic aromatic substitution facilitated by the electron-rich furan ring.
- Optimization : Lower temperatures minimize di-bromination byproducts.
Bromination via Lithium-Halogen Exchange
- Procedure : Furan-2-carboxylic acid is lithiated at −78°C using n-butyllithium, followed by quenching with bromine. This method yields 78% product but requires stringent anhydrous conditions.
Table 1 : Bromination Efficiency Comparison
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| NBS in THF | 92 | 98 | <2% di-brominated |
| Lithiation/Bromine | 78 | 95 | 5% oxidized furan |
Amide Bond Formation
The coupling of 5-bromofuran-2-carboxylic acid with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol is achieved via:
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Yield : 75–82% after column chromatography (SiO₂, ethyl acetate/hexane).
- Side Reactions : <5% O-acylation of the hydroxyl group, mitigated by temporary silylation.
Mixed Carbonate Activation
- Procedure : The acid is converted to a pentafluorophenyl ester, then reacted with the amine in dimethylformamide (DMF) at 50°C.
- Advantages : Higher selectivity (95% purity) and scalability.
Table 2 : Coupling Reagent Performance
| Reagent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | 12 | 82 | 98 |
| Pentafluorophenyl ester | 6 | 89 | 99 |
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including coupling of the furan-2-carboxamide moiety with the substituted phenylethylamine derivative. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Catalysts : Amide bond formation may require coupling agents like HATU or EDCI . Advanced methods like continuous flow reactors improve yield reproducibility in scaled-up syntheses .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic techniques is used:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the hydroxyethyl and trifluoromethylphenyl groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What methodologies ensure purity and stability during experimental workflows?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection monitors purity (>95% threshold) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability under storage conditions .
- Lyophilization : Preserves hygroscopic components in the hydroxyethyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
SAR strategies include:
- Substituent variation : Replacing the trifluoromethyl group with chloro or methoxy groups to evaluate electronic effects on target binding .
- In vitro assays : Dose-response curves (IC) against enzymes (e.g., kinases) or cell lines (e.g., cancer models) quantify potency .
- Molecular docking : Prioritizes analogs with predicted binding affinities to biological targets (e.g., receptors, enzymes) .
Q. How should researchers resolve contradictions in reported bioactivity data?
Contradictions may arise from assay variability or impurity artifacts. Mitigation approaches:
- Replicate studies : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
- Impurity profiling : LC-MS identifies side-products that may interfere with bioassays .
- Standardized protocols : Adopt CONSORT-like guidelines for enzymatic assays to reduce inter-lab variability .
Q. What computational tools predict pharmacokinetic and toxicity profiles?
- ADMET prediction : Software like SwissADME calculates logP (lipophilicity) and predicts blood-brain barrier permeability .
- Molecular dynamics simulations : Analyze binding stability to off-target proteins (e.g., CYP450 isoforms) .
- Toxicity alerts : Tools like ProTox-II flag potential hepatotoxicity based on structural motifs .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to purified proteins .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .
- Metabolomics : Identifies downstream pathway perturbations (e.g., apoptosis markers) via LC-MS/MS .
Q. What challenges exist in scaling up synthesis for preclinical trials?
- Purification bottlenecks : Flash chromatography replaces preparative HPLC for cost-effective bulk purification .
- Solvent recovery : Green chemistry principles (e.g., solvent recycling) reduce waste in multi-step syntheses .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify susceptible functional groups (e.g., hydrolysis of the carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
